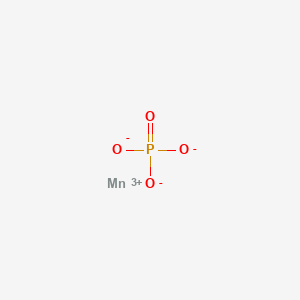

Manganese(III) phosphate

Descripción

Manganese(III) phosphate (MnPO₄) is an inorganic compound that exists in hydrated forms, such as H₂MnO₅P (this compound hydrate) . It is a gray powder with a melting point of ~300°C and is utilized in industrial applications like ferrite production, thermistors, and electrochemical energy storage due to its layered crystal structure and redox activity . In natural systems, it forms under phosphate-rich conditions, often as a precursor to apatite or through interactions with Mn³⁺ ions in aqueous environments . Its hazardous classification (H301-H315-H319-H335) necessitates careful handling .

Propiedades

Número CAS |

10236-39-2 |

|---|---|

Fórmula molecular |

MnO4P |

Peso molecular |

149.909 g/mol |

Nombre IUPAC |

manganese(3+);phosphate |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

Clave InChI |

BECVLEVEVXAFSH-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

SMILES canónico |

[O-]P(=O)([O-])[O-].[Mn+3] |

Sinónimos |

Manganese (II) phosphate, Mn 34% |

Origen del producto |

United States |

Métodos De Preparación

Oxidation of Manganese(II) Precursors

The most widely documented method involves oxidizing manganese(II) salts in phosphoric acid. Manganese(II) sulfate (MnSO₄) reacts with concentrated H₃PO₄ (85 wt%) under nitric acid (HNO₃) oxidation, yielding the monohydrate MnPO₄·H₂O. The reaction proceeds via:

Mn²⁺ + H₃PO₄ + HNO₃ → MnPO₄·H₂O + NOₓ (g)

Key parameters include:

-

Temperature : 80–100°C

-

Acid concentration : ≥85% H₃PO₄ to prevent Mn(OH)₃ precipitation.

-

Oxidant stoichiometry : Excess HNO₃ ensures complete Mn²⁺ → Mn³⁺ conversion.

This method achieves ~95% yield but requires careful gas handling due to NOₓ emissions.

Comproportionation of Permanganate and Mn(II)

A redox-neutral approach combines KMnO₄ (Mn⁷⁺) and MnSO₄ (Mn²⁺) in H₃PO₄:

MnO₄⁻ + 4Mn²⁺ + 10PO₄³⁻ + 8H⁺ → 5[Mn(PO₄)₂]³⁻ + 4H₂O .

The intermediate [Mn(PO₄)₂]³⁻ slowly hydrolyzes to MnPO₄·H₂O. Advantages include:

-

No external oxidant : Reduces byproduct formation.

-

Ambient conditions : Conducted at 25–50°C.

However, reaction times extend to 48–72 hours for complete conversion.

Solid-State and Thermal Decomposition Routes

Pyrolysis of Manganese(II) Phosphate Precursors

Heating MnHPO₄·3H₂O at 400°C under inert atmosphere produces anhydrous MnPO₄ via:

2MnHPO₄ → MnPO₄ + MnP₂O₇ + H₂O .

Critical factors:

Lithium-Assisted Oxidation

Lithium manganese(II) phosphate (LiMnPO₄) treated with nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile yields anhydrous MnPO₄:

LiMnPO₄ + NO₂BF₄ → MnPO₄ + LiBF₄ + NO₂ (g)

This method avoids hydration but demands anhydrous conditions and generates toxic NO₂.

Hydrothermal and Solvothermal Synthesis

Hydrothermal Crystallization

A patent (CN105609765A) details hydrothermal synthesis using KMnO₄ and H₃PO₄ at 150–180°C:

XRD analysis confirms pure-phase monoclinic MnPO₄·H₂O (JCPDS 72-1716), while SEM reveals dumbbell-shaped particles (Figure 1).

Layered Sodium this compound

A novel Na₃MnH(P₀.₉O₄)₂ was synthesized hydrothermally at 200°C:

-

Precursors : Mn(NO₃)₂, NaH₂PO₄, H₃PO₄.

-

Structure : Triclinic (P1̅) with layered [Mn(P₀.₉O₄)₂]∞ sheets.

-

Magnetic properties : μ_eff = 4.85 μB, confirming Mn³+ (S = 2).

Industrial-Scale Patent Methods

Acidic Reflux with Oxidants (CN101891177A)

Organic Solvent-Assisted Precipitation (CN105609765A)

Ethanol or acetone accelerates MnPO₄·H₂O crystallization:

-

Conditions : 30–90°C, 100–600 rpm stirring.

-

Yield : 97–99%.

Organic solvents reduce dielectric constant, enhancing ionic product precipitation.

Structural and Thermal Analysis

Hydrated vs. Anhydrous Forms

Dehydration Behavior

TG-DSC shows MnPO₄·H₂O dehydration at 180–220°C, forming Mn₂P₂O₇ at 420°C. Anhydrous MnPO₄ decomposes at 400°C in dry air but degrades rapidly above 250°C under moisture.

Challenges and Optimization Strategies

Phase Purity Control

Análisis De Reacciones Químicas

Comproportionation in Acidic Media

Permanganate (MnO₄⁻) reacts with Mn²⁺ in phosphoric acid to form [Mn(PO₄)₂]³⁻:

Conditions : Excess H₃PO₄, ambient temperature .

Oxidation of Mn(II) Precursors

Anhydrous MnPO₄ is produced via oxidation of lithium manganese(II) phosphate:

Conditions : Inert atmosphere, non-aqueous solvents .

Thermal Decomposition

MnPO₄·H₂O undergoes stepwise decomposition under heat:

Key Observations :

Superoxide Dismutation

MnPO₄ catalyzes superoxide (O₂⁻) disproportionation in biological systems:

Kinetics : Second-order rate constant at pH 7.4 .

Oxidative Catalysis

Mn(III) pyrophosphate (derived from MnPO₄) oxidizes isoniazid, mimicking mycobacterial catalase-peroxidase activity:

Applications : Antibiotic activation for tuberculosis treatment .

Hydration Dynamics

Anhydrous MnPO₄ rapidly hydrates in moist air:

Stability :

Corrosion Inhibition

MnPO₄ coatings form via phosphatization:

Efficiency : Coatings reduce corrosion rate by 85% in saline environments .

Battery Electrodes

MnPO₄ serves as a precursor for LiMnPO₄ cathodes:

Performance : Energy density ≈ 700 Wh/kg, stable over 500 cycles .

Conflicting Observations and Resolutions

Aplicaciones Científicas De Investigación

Electrochemical Applications

Battery Technology

Manganese(III) phosphate has been investigated for its use as a positive electrode material in lithium and sodium-ion batteries. Its mixed-valence state allows for efficient electron transfer, enhancing the overall electrochemical performance of batteries. Research indicates that manganese phosphates can improve the energy density and cycle stability of battery systems, making them promising candidates for future energy storage technologies .

Supercapacitors

The electrochemical properties of this compound also make it suitable for supercapacitor applications. Its ability to undergo reversible redox reactions contributes to high capacitance values, which are essential for energy storage devices that require rapid charge and discharge cycles. Studies have shown that incorporating manganese phosphates into composite materials can significantly enhance the performance of supercapacitors .

Catalytic Applications

Asymmetric Catalysis

this compound has been utilized as a catalyst in various organic synthesis reactions, particularly in asymmetric catalysis. It has been shown to facilitate the asymmetric addition of dicarbonyl compounds to ortho-quinone methides, demonstrating its effectiveness in producing chiral molecules with high selectivity . This application is particularly valuable in pharmaceutical chemistry, where the synthesis of enantiomerically pure compounds is crucial.

Environmental Catalysis

In environmental chemistry, this compound has been studied for its potential to catalyze reactions that degrade pollutants. Its catalytic properties can be harnessed for the oxidation of organic contaminants, contributing to the development of more sustainable methods for wastewater treatment and air purification .

Material Science Applications

Nanostructured Materials

The synthesis of nanostructured this compound materials has opened new avenues in material science. These nanomaterials exhibit enhanced surface area and reactivity, making them suitable for applications in sensors and drug delivery systems. Their unique properties allow for improved interaction with biological systems, which is beneficial for biomedical applications .

Thermal Stability Studies

Research on the thermal decomposition of this compound monohydrate has revealed insights into its stability and phase transitions. Understanding these thermal properties is essential for applications that involve high-temperature processes or conditions . The compound begins to decompose at approximately 200 °C, transitioning to manganese(II) pyrophosphate at higher temperatures, which is critical information for its safe handling and application in various industrial processes.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Electrochemistry | Positive electrode in batteries | Enhanced energy density and cycle stability |

| Supercapacitors | High capacitance and rapid charge/discharge | |

| Catalysis | Asymmetric organic synthesis | High selectivity in chiral molecule production |

| Environmental catalysis | Effective degradation of pollutants | |

| Material Science | Nanostructured materials | Improved reactivity and surface area |

| Thermal stability studies | Insights into phase transitions |

Mecanismo De Acción

The mechanism by which manganese(3+) phosphate exerts its effects varies depending on its application. In catalysis, it facilitates oxidation-reduction reactions by providing active sites for electron transfer . In medical applications, its magnetic properties enable it to enhance MRI imaging by altering the local magnetic field . The compound’s ability to form stable coatings on metal surfaces is attributed to its interaction with the metal substrate and the formation of a protective layer .

Comparación Con Compuestos Similares

Chemical Stability and Environmental Behavior

Manganese(III) phosphate exhibits distinct stability compared to other manganese compounds, particularly under varying phosphate availability:

- In contrast, phosphate-rich conditions stabilize Mn³⁺ as this compound, suppressing MnCO₃ precipitation .

- Manganese Oxyhydroxides (e.g., β-MnOOH): Feitknechtite (β-MnOOH) is a transient Mn(III) phase in low-phosphate systems but is absent when phosphate is present, highlighting the competitive stabilization of MnPO₄ .

- Mixed Iron-Manganese Phosphates (e.g., ferrisicklerite) : Mn³⁺ can substitute Fe³⁺ in phosphate minerals, forming solid solutions with altered redox and sorptive properties .

Table 1: Stability of Manganese Compounds Under Redox Conditions

Electrochemical Performance

This compound demonstrates superior electrochemical properties for energy storage:

- Specific Capacitance: Mn₃(PO₄)₂ achieves 203 F g⁻¹ in neutral electrolytes and 194 F g⁻¹ in alkaline electrolytes, outperforming many manganese oxides (e.g., MnO₂ typically ranges 100–200 F g⁻¹) .

- Potential Window: Operates across a broad voltage range (−0.9–0.7 V in neutral, −0.5–0.6 V in alkaline), enabling high-energy asymmetric supercapacitors .

- Cycle Life: Retains >90% capacitance after 10,000 cycles due to structural integrity, a key advantage over MnO₂, which often suffers from mechanical degradation .

Table 2: Electrochemical Properties of Manganese-Based Materials

Q & A

Q. How does synthesis temperature influence the structural properties of manganese(III) phosphate?

The synthesis temperature directly determines the degree of phosphate condensation. At 200°C, acidic di- or triphosphates form, while increasing temperatures (e.g., 400°C) yield highly condensed phosphates with a MeO:P₂O₅ molar ratio near 1.0. Higher temperatures (>400°C) may induce phosphorus loss, leading to branched phosphate structures. This necessitates precise thermal control to target specific crystallographic phases for applications like catalysis or energy storage .

Q. What are the common methods for synthesizing this compound-based materials, and what are their methodological trade-offs?

Key methods include:

- Solid-state synthesis : Simple and scalable but energy-intensive, with irregular particle sizes.

- Hydrothermal/solvothermal synthesis : Produces high-crystallinity nanoparticles but requires high-pressure equipment.

- Sol-gel methods : Enables uniform particle distribution but involves prolonged drying/calcination steps.

- Co-precipitation : Offers rapid synthesis but faces challenges in nanoparticle filtration and waste management. Each method impacts electrochemical performance; for example, solvothermal routes often yield materials with superior rate capabilities (~159 mAh/g at 0.05 C) compared to solid-state methods .

Q. What characterization techniques are critical for analyzing this compound crystallinity and morphology?

- X-ray diffraction (XRD) : Identifies phase purity and crystallinity (e.g., distinguishing MnPO₄ from Fe-doped variants).

- Scanning electron microscopy (SEM) : Reveals particle morphology, such as micron-sized secondary aggregates or nanosized primary particles.

- Phosphorus K-edge XANES : Probes local coordination environments, critical for understanding redox behavior in Mn(III)-phosphate minerals .

Advanced Research Questions

Q. How can ion doping strategies be optimized to enhance the electrochemical performance of this compound cathodes?

Doping with cations (e.g., Mg²⁺, Co²⁺, Na⁺) or anions (e.g., F⁻, N/S-doped carbon coatings) improves Li⁺ diffusion and electronic conductivity. For example:

- Mg²⁺ doping (LiMn₀.₆Fe₀.₃₉Mg₀.₀₁PO₄/C) achieves 159.6 mAh/g at 0.2 C and 124.5 mAh/g at 10 C.

- Na⁺ doping reduces lattice strain, enhancing cycling stability (141.7 mAh/g at 0.05 C; 89.5 mAh/g at 5 C). Computational modeling (DFT) is recommended to predict dopant effects on Mn³⁺/Fe²⁺ redox couples .

Q. What methodological approaches address discrepancies in reported electrochemical capacities of this compound composites?

Contradictions often arise from synthesis variables (e.g., carbon coating thickness, doping homogeneity). Mitigation strategies include:

- Standardized testing protocols : Use identical current rates (e.g., 0.1 C vs. 1 C) and voltage windows.

- Cross-validation with in situ techniques : Operando XRD or XAS can resolve phase transitions during cycling.

- Statistical analysis of particle size distributions : SEM-EDS mapping ensures dopant uniformity, addressing capacity variations (e.g., ±5 mAh/g in LiMn₀.₅Fe₀.₅PO₄ composites) .

Q. How do in situ spectroscopic techniques improve understanding of this compound’s redox mechanisms?

- In situ XAS : Tracks Mn³⁺/Mn²⁺ and Fe³⁺/Fe²⁺ redox shifts during charge/discharge, revealing incomplete Mn activation in high-Mn-content phases.

- Electron-nuclear double resonance (ENDOR) : Quantifies Mn²⁺ speciation in biological systems, applicable to studying Mn(III)-phosphate interactions in aqueous environments. These techniques clarify capacity fading mechanisms, such as Jahn-Teller distortions in Mn³⁺-rich phases .

Methodological Recommendations

- Synthesis : Prioritize solvothermal methods for high-rate applications but optimize carbon coating (e.g., 3% N-doped carbon improves capacity retention by 15% at 5 C) .

- Data Analysis : Use Rietveld refinement for XRD data to quantify amorphous phases and GITT (galvanostatic intermittent titration technique) to calculate Li⁺ diffusion coefficients .

- Contradiction Resolution : Cross-reference electrochemical data with post-mortem TEM/EDS to identify Mn dissolution or phase segregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.